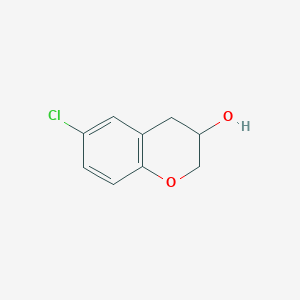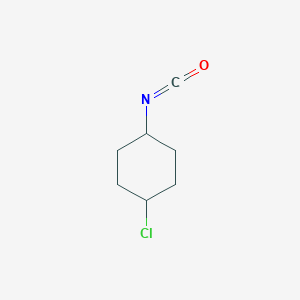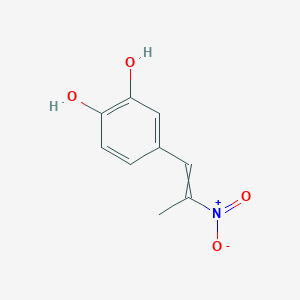![molecular formula C10H8FNO2S B3047328 2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- CAS No. 137660-67-4](/img/structure/B3047328.png)
2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]-
Overview
Description
2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- is a derivative of Thiazolidinedione, which is a biologically important five-membered heterocyclic ring . Thiazolidinedione has been shown to exhibit biological action towards a vast range of targets .
Synthesis Analysis
Thiazolidinedione (TZD) is a privileged and highly utilized scaffold for the development of pharmaceutically active compounds . The synthesis of 2-(4-fluorophenyl)−3-(5-methylisoxazol-3-yl)thiazolidin-4-one was achieved using 3-amino-5-methylisoxazole, 4-fluoro benzaldehyde, and mercaptoacetic acid by a three-component, catalyst-free, and environmentally friendly synthesis .Molecular Structure Analysis
The molecular formula of 2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- is C10H8FNO2S. The molecular weight is 225.24 g/mol.Chemical Reactions Analysis
Thiazolidinedione derivatives have been shown to exhibit various types of biological activities . The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .Physical And Chemical Properties Analysis
2,4-Thiazolidinedione exists as a white crystalline solid with a melting point of 123–125°C and is bench stable when kept below 30°C . In terms of solubility, it is only sparingly soluble in a variety of common organic solvents including water, MeOH, EtOH, DMSO, and Et2O .Scientific Research Applications
Antimicrobial and Anticancer Applications
TZD derivatives have been synthesized and studied for their potential as antimicrobial and anticancer agents. The modifications at the N-3 position and the active methylene at C-5 on the TZD nucleus have been particularly important in developing these agents. The structure-activity relationships and the mechanisms of action of these derivatives have been thoroughly investigated, contributing to the medicinal chemistry field by providing insights into developing new drug molecules for treating life-threatening diseases (Singh et al., 2022).
Antidiabetic Applications
In the realm of antidiabetic research, TZD derivatives have been extensively studied for their insulin-sensitizing effects. These derivatives have shown potent glucose- and lipid-lowering activities in various animal models, making them promising candidates for treating diabetes mellitus. The research has focused on understanding the structure-activity relationships of these derivatives to optimize their antidiabetic efficacy (Momose et al., 2002). Furthermore, studies have synthesized and evaluated TZD derivatives as PTP1B inhibitors, providing a novel approach to treating diabetes by targeting the insulin signaling pathways (Verma et al., 2019).
Mechanism of Action
Target of Action
The primary target of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione is believed to be the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of gene expression, triggering processes such as proliferation, apoptosis, metastasis, and angiogenesis of cancer cells .
Mode of Action
3-(4-Fluorobenzyl)thiazolidine-2,4-dione, like other Thiazolidinedione (TZD) derivatives, is thought to act as an agonist of PPARγ . The anti-tumor action of TZDs is highly complex, involving a variety of genomic and non-genomic effects that can occur independently of PPARγ .
Biochemical Pathways
It is known that pparγ’s regulation in gene expression triggers processes such as proliferation, apoptosis, metastasis, and angiogenesis of cancer cells . Therefore, it is plausible that these pathways could be affected by the compound.
Pharmacokinetics
In a preclinical model of glioblastoma, the compound was administered intragastrically at a dose of 10 mg/kg/day for 15 days . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
In a preclinical model of glioblastoma, it was found that 3-(4-Fluorobenzyl)thiazolidine-2,4-dione reduced tumor volume by 90% . The compound also reverted the hypoglycemia and the reduction in body weight caused by glioblastoma . Additionally, it was able to revert the reduction of locomotion caused by the tumor implantation .
Action Environment
It is known that the compound was administered intragastrically in a preclinical model of glioblastoma , suggesting that the gastrointestinal environment could potentially influence its action and efficacy.
Future Directions
Biochemical Analysis
Biochemical Properties
3-(4-Fluorobenzyl)thiazolidine-2,4-dione has been found to exhibit significant biochemical properties. It has been reported to have antitumoral effects, particularly in models of glioblastoma . The compound interacts with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
In cellular studies, 3-(4-Fluorobenzyl)thiazolidine-2,4-dione has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to reduce tumor volume by 90% in a preclinical model of glioblastoma . It also influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAZAXSMXJLHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367807 | |
| Record name | 2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137660-67-4 | |
| Record name | 2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



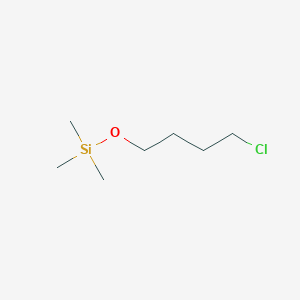
![Pyriminobac [ISO]](/img/structure/B3047247.png)
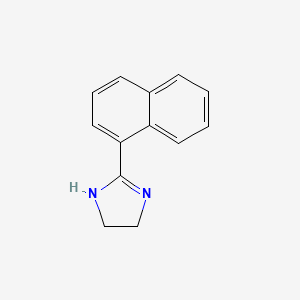

![Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate](/img/structure/B3047253.png)

![Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-](/img/structure/B3047257.png)
